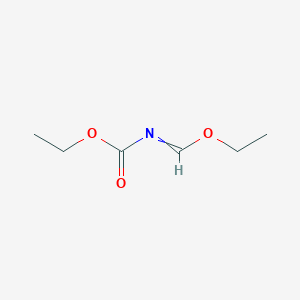

Ethyl (ethoxycarbonyl)methanimidate

Description

Properties

CAS No. |

18804-89-2 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

ethyl N-ethoxycarbonylmethanimidate |

InChI |

InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

GFZDPFFFELGNRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=NC(=O)OCC |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Ethyl Ethoxycarbonyl Methanimidate

Refinements and Optimizations of Established Synthetic Pathways

The traditional synthesis of the tautomeric form of ethyl (ethoxycarbonyl)methanimidate, diethyl aminomalonate, has been the subject of various refinements to enhance yields and purity. These established routes typically commence from diethyl malonate.

Mechanistic Insights into Esterification-Imidation Sequences for Enhanced Yields

The most common pathway to diethyl aminomalonate, the stable tautomer of ethyl (ethoxycarbonyl)methanimidate, involves a two-step sequence starting from diethyl malonate. The initial step is a nitrosation reaction, typically using sodium nitrite (B80452) in acetic acid, to yield diethyl isonitrosomalonate. wikipedia.org This intermediate is then subjected to a reduction to form diethyl aminomalonate.

The reduction of the isonitroso group has been achieved through various methods, including catalytic hydrogenation over palladium on charcoal or Raney nickel, as well as chemical reduction using agents like aluminum amalgam. orgsyn.org The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

The resulting diethyl aminomalonate is often converted to its hydrochloride salt for improved stability and ease of handling. orgsyn.org This is typically achieved by treating the crude product with dry hydrogen chloride in an ethereal solution, leading to the precipitation of the fine white crystals of diethyl aminomalonate hydrochloride. orgsyn.org Yields for this process are reported to be in the range of 78-82% based on the starting diethyl malonate. orgsyn.org

While the isolated product is the amino ester, it is understood to exist in equilibrium with its imidoester tautomer, ethyl (ethoxycarbonyl)methanimidate. The position of this equilibrium is generally shifted towards the more stable amino form.

Catalytic Innovations in the Formation of Ethyl (ethoxycarbonyl)methanimidate

Catalysis plays a pivotal role in the synthesis of diethyl aminomalonate. In the reduction of diethyl isonitrosomalonate, various catalysts have been explored to optimize the process. Palladium on charcoal (Pd/C) is a widely used catalyst for the hydrogenation step, offering high efficiency and selectivity. wikipedia.org Raney nickel is another effective catalyst for this transformation. orgsyn.org

A patented method describes the use of a nickel-containing three-way catalyst for the catalytic hydrogenation of diethyl oximinomalonate in an alcohol solvent. patsnap.com This process is highlighted as a solution to the problems of expensive and easily deactivated catalysts, suggesting a move towards more robust and cost-effective catalytic systems. patsnap.com The reaction is carried out under a hydrogen pressure of 1.0-2.0 MPa at a temperature of 40-50°C. patsnap.com

Another potential, though less documented, route to imidoesters like ethyl (ethoxycarbonyl)methanimidate is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgnrochemistry.com In the context of the target molecule, this would involve the reaction of diethyl cyanoformate with ethanol (B145695) in the presence of a strong acid like hydrogen chloride. The Pinner reaction typically yields an imino ester salt, known as a Pinner salt, which can then be neutralized to the free imidoester. wikipedia.org While a versatile method for imidoester synthesis, specific application of the Pinner reaction for the large-scale production of ethyl (ethoxycarbonyl)methanimidate is not extensively reported in the available literature.

Development of Novel and Sustainable Synthetic Routes to Ethyl (ethoxycarbonyl)methanimidate

In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing more sustainable synthetic routes for valuable chemical intermediates.

Implementation of Green Chemistry Principles for Environmentally Benign Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing ethyl (ethoxycarbonyl)methanimidate and its tautomer, this involves exploring safer reagents, solvents, and catalytic systems.

One area of focus is the replacement of hazardous reagents. For instance, the traditional Pinner reaction often uses anhydrous hydrogen chloride gas, which is corrosive and hazardous to handle. wikipedia.org The development of solid acid catalysts or milder Lewis acid promoters could offer a greener alternative. nih.gov

Furthermore, the choice of solvent is a key consideration in green chemistry. The use of more benign solvents, such as ethanol or ethyl acetate, which are employed in some of the established synthesis methods for diethyl aminomalonate, is a step in the right direction. orgsyn.orgpatsnap.com Research into solvent-free reaction conditions or the use of aqueous reaction media for imine synthesis is an active area of investigation in the broader field of green chemistry.

Application of Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. The synthesis of intermediates like diethyl aminomalonate could potentially benefit from this technology.

For example, the hydrogenation of diethyl isonitrosomalonate could be performed in a packed-bed reactor containing a solid-supported catalyst. This would allow for continuous processing, easy separation of the catalyst from the product stream, and precise control over reaction parameters such as temperature, pressure, and residence time. This approach can lead to higher throughput and more consistent product quality compared to batch hydrogenation.

Analytical Techniques for the Assessment of Purity and Characterization of Synthetic Batches of Ethyl (ethoxycarbonyl)methanimidate

The characterization of ethyl (ethoxycarbonyl)methanimidate is intrinsically linked to the analysis of its more stable tautomer, diethyl aminomalonate, and its hydrochloride salt. A combination of spectroscopic and analytical techniques is employed to confirm the structure and assess the purity of synthetic batches.

The primary analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. For diethyl aminomalonate hydrochloride, the ¹H NMR spectrum typically shows characteristic signals for the ethoxy groups (a triplet and a quartet) and a singlet for the α-proton. chemicalbook.comnih.gov The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbons, the α-carbon, and the carbons of the ethyl groups. nih.gov For the imidoester tautomer, one would expect to see different chemical shifts, particularly for the α-proton and α-carbon, and the appearance of a signal corresponding to the C=N bond.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. In the spectrum of diethyl aminomalonate hydrochloride, characteristic absorptions for the N-H bonds of the ammonium (B1175870) group, the C=O bonds of the ester groups, and C-O bonds would be prominent. nih.gov The IR spectrum of the imidoester tautomer would be expected to show a characteristic C=N stretching vibration, which would be absent in the amino form.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of diethyl aminomalonate would show a molecular ion peak corresponding to its molecular formula, C₇H₁₃NO₄. nih.gov The fragmentation pattern can further help in confirming the structure.

Elemental Analysis: Elemental analysis is used to determine the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the expected molecular formula to confirm its purity.

The following table summarizes the key analytical data for diethyl aminomalonate and its derivatives.

| Compound | Technique | Key Observations |

| Diethyl aminomalonate hydrochloride | ¹H NMR | Signals for ethoxy groups (triplet, quartet), α-proton (singlet), and NH₃⁺ protons. chemicalbook.comnih.gov |

| ¹³C NMR | Signals for ester carbonyls, α-carbon, and ethyl carbons. nih.gov | |

| IR | N-H stretching (ammonium), C=O stretching (ester), C-O stretching. nih.gov | |

| Diethyl aminomalonate | Mass Spec | Molecular ion peak corresponding to C₇H₁₃NO₄. nih.gov |

Comprehensive Analysis of the Reactivity and Diverse Chemical Transformations of Ethyl Ethoxycarbonyl Methanimidate

Nucleophilic Addition Reactions to the Imidate Carbon Center

The carbon-nitrogen double bond of the imidate group in ethyl (ethoxycarbonyl)methanimidate is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles. These addition reactions are fundamental to its role as a synthetic building block.

Reactions with Nitrogen-Based Nucleophiles (Amines, Amides, Hydrazines)

Ethyl (ethoxycarbonyl)methanimidate and its derivatives readily react with nitrogen-based nucleophiles, often leading to the formation of nitrogen-containing heterocycles. These reactions typically proceed via a nucleophilic addition to the imidate carbon, followed by an intramolecular cyclization and elimination sequence.

Primary amines can add to the imidate, and subsequent cyclization can lead to various heterocyclic structures. For instance, the condensation of related malonate derivatives with 2-aminopyridines is a known method for producing substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net This suggests a similar pathway for the imidate, where the amine attacks the imidate carbon, followed by cyclization involving one of the ester groups.

Hydrazine (B178648) and its derivatives are particularly important reaction partners, serving as a binucleophile to construct five- and seven-membered rings. The reaction of hydrazine hydrate (B1144303) with analogous compounds like diethyl ethoxymethylenemalonate results in the formation of substituted pyrazoles. nih.gov In other cases, reaction with hydrazine can lead to the formation of benzotriazepine ring systems, where the diethyl malonate moiety can act as a leaving group. researchgate.net This reactivity highlights the potential of ethyl (ethoxycarbonyl)methanimidate in the synthesis of diverse heterocyclic scaffolds. researchgate.netontosight.ai

| Nucleophile | Reactant Type | Product Class | Reference |

| Primary Amines | 2-Aminopyridine (with diethyl malonate) | Pyrido[1,2-a]pyrimidin-4-ones | researchgate.net |

| Hydrazine Hydrate | Diethyl ethoxymethylenemalonate | Pyrazoles | nih.gov |

| Hydrazine Hydrate | 2-(vinylamino)-benzophenones | Benzotriazepines | researchgate.net |

Reactions with Oxygen-Based Nucleophiles (Alcohols, Phenols, Water)

The imidate functionality is susceptible to hydrolysis by oxygen-based nucleophiles, particularly in the presence of acid or base catalysts. Water can act as a nucleophile, attacking the imidate carbon to form a tetrahedral intermediate. This intermediate can then collapse, leading to the cleavage of the C=N bond and formation of diethyl ketomalonate and ammonia (B1221849). This hydrolysis reaction is essentially the reverse of the imidate's formation. While specific studies on ethyl (ethoxycarbonyl)methanimidate are not prevalent, the general principles of imine and ester hydrolysis are well-established. libretexts.orgyoutube.com The reaction is analogous to the acid-catalyzed hydration of other C=N double bonds, which are reversible processes. libretexts.org

Reactions with Carbon-Based Nucleophiles (Organometallics, Stabilized Carbanions)

The electrophilic imidate carbon is an excellent target for carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. This is a key transformation for creating substituted amino acid precursors.

Organometallic Reagents: Grignard reagents and other organometallics react efficiently with N-protected versions of ethyl (ethoxycarbonyl)methanimidate. For example, the reaction of N-Boc-protected diethyl iminomalonate with various arylmagnesium compounds provides substituted aryl N-Boc-aminomalonates in good yields. organic-chemistry.org These adducts can then be hydrolyzed to produce non-natural arylglycines. organic-chemistry.org This demonstrates the utility of the imidate as an electrophilic glycine (B1666218) equivalent. organic-chemistry.org The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the imidate carbon. youtube.com

Stabilized Carbanions: Carbanions, particularly those stabilized by adjacent electron-withdrawing groups (such as enolates), can also add to the imidate carbon. The chemistry of diethyl malonate itself, a close structural analog, provides a strong precedent. The enolate of diethyl malonate, a stabilized carbanion, is a cornerstone of the malonic ester synthesis for C-C bond formation. fiveable.me While the direct reaction of such carbanions with the imidate is less documented, the principle of nucleophilic attack by a soft carbanion on the electrophilic sp² carbon is sound.

| Nucleophile Type | Specific Reagent | Product Type | Reference |

| Organometallic | Arylmagnesium Halides | Aryl N-Boc-aminomalonates | organic-chemistry.org |

| Stabilized Carbanion | Diethyl Malonate Enolate | α-Substituted Malonic Esters | fiveable.me |

Electrophilic Activation and Strategic Derivatization of Ethyl (ethoxycarbonyl)methanimidate

Beyond the reactivity at the imidate carbon, the structure of ethyl (ethoxycarbonyl)methanimidate allows for strategic modifications at other positions, namely the α-methylene group and the ester carbonyl moieties.

Functionalization of the α-Methylene Group via Deprotonation and Subsequent Reactions

The methylene (B1212753) (CH₂) group in ethyl (ethoxycarbonyl)methanimidate is positioned between two electron-withdrawing groups: the imidate and the ester. This "active methylene" position exhibits enhanced acidity, similar to that observed in diethyl malonate (pKa ≈ 13). ucalgary.ca This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized carbanion/enolate. pearson.comlibretexts.org

This nucleophilic carbanion can then be reacted with a variety of electrophiles, most commonly alkyl halides, in an SN2 reaction. libretexts.orglibretexts.org This process, analogous to the well-known malonic ester synthesis, allows for the introduction of an alkyl group at the α-position. ucalgary.calibretexts.org The resulting α-substituted product retains the core functional groups and can be further transformed. This alkylation is a powerful method for elaborating the carbon skeleton. fiveable.me

General Steps for α-Functionalization:

Deprotonation: Reaction with a base (e.g., NaOEt) to form the resonance-stabilized carbanion. libretexts.org

Nucleophilic Attack: The carbanion attacks an electrophile (e.g., a primary alkyl halide) to form a new C-C bond. libretexts.org

Modifications and Reactions at the Ester Carbonyl Moiety

The two ethyl ester groups of the molecule can undergo typical ester reactions, provided the chosen reagents and conditions are selective enough not to interfere with the imidate group. libretexts.org

Reduction: Esters are generally resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the ester groups to primary alcohols. This would transform ethyl (ethoxycarbonyl)methanimidate into the corresponding amino-diol, although the imidate itself would likely be reduced under these harsh conditions as well.

Reaction with Organometallics: The ester carbonyls can be attacked by organometallic reagents. For instance, treatment with excess Grignard reagent would lead to the formation of tertiary alcohols. libretexts.orgchadsprep.com This reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl. libretexts.org Again, the potential for the Grignard reagent to also attack the imidate carbon must be considered, potentially leading to a mixture of products.

Strategic Applications of Ethyl Ethoxycarbonyl Methanimidate As a Versatile Building Block in Complex Organic Synthesis

Utility in the De Novo Construction of Diverse Heterocyclic Compound Libraries

The construction of heterocyclic frameworks is a cornerstone of modern medicinal chemistry and materials science. Ethyl (ethoxycarbonyl)methanimidate has proven to be an invaluable tool in the de novo synthesis of a multitude of heterocyclic systems, offering efficient routes to libraries of compounds with diverse biological and physical properties.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Purines, Pyrimidines, Imidazoles, Triazoles)

Ethyl (ethoxycarbonyl)methanimidate is extensively employed in the synthesis of various nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active molecules.

Purines: The purine (B94841) scaffold is central to the structure of DNA and RNA and is a common motif in drug discovery. uq.edu.auyoutube.comnih.gov The synthesis of purines can be achieved through the cyclization of pyrimidine-4,5-diamines with one-carbon fragments. thieme-connect.de While traditional methods often utilize formic acid, ethyl (ethoxycarbonyl)methanimidate and its derivatives can serve as effective one-carbon synthons in these cyclization reactions, leading to the formation of the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. thieme-connect.de

Pyrimidines: Pyrimidines are another class of essential nitrogenous bases found in nucleic acids. organic-chemistry.org The synthesis of pyrimidine derivatives can be accomplished through various strategies, including the reaction of β-dicarbonyl compounds with reagents like dicyandiamide. lookchem.com Ethyl (ethoxycarbonyl)methanimidate can be strategically utilized in multicomponent reactions to construct substituted pyrimidine rings. organic-chemistry.orgresearchgate.netgrowingscience.comresearchgate.net For instance, its reaction with enamines and an ammonium (B1175870) source can lead to the formation of 4,5-disubstituted pyrimidines. organic-chemistry.org

Imidazoles: The imidazole ring is a key component of many biologically active molecules. The van Leusen imidazole synthesis, a powerful method for constructing this heterocycle, involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) derivative with an aldimine. nih.gov Ethyl (ethoxycarbonyl)methanimidate can be a precursor to the necessary imidate intermediates in variations of this synthesis, facilitating the formation of substituted imidazoles. nih.govgoogle.comgoogle.com

Triazoles: Triazoles, with their five-membered ring containing three nitrogen atoms, exist as 1,2,3-triazoles and 1,2,4-triazoles. mdpi.comraco.catnih.gov These heterocycles are synthesized through various methods, including 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov Ethyl (ethoxycarbonyl)methanimidate derivatives can participate in cycloaddition reactions with azides or other nitrogen-containing species to furnish triazole rings, providing access to a diverse range of these important compounds. raco.catchemmethod.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Key Synthetic Strategy | Role of Ethyl (ethoxycarbonyl)methanimidate |

| Purines | Cyclization of pyrimidine-4,5-diamines | One-carbon synthon for imidazole ring formation thieme-connect.de |

| Pyrimidines | Multicomponent reactions | Reactant for ring construction organic-chemistry.orglookchem.comresearchgate.netgrowingscience.com |

| Imidazoles | van Leusen imidazole synthesis | Precursor to imidate intermediates nih.govgoogle.com |

| Triazoles | 1,3-Dipolar cycloaddition | Cycloaddition partner mdpi.comnih.gov |

Access to Oxygen-Containing Heterocycles

While its applications in nitrogen-heterocycle synthesis are more prominent, ethyl (ethoxycarbonyl)methanimidate can also be a valuable reagent in the construction of oxygen-containing heterocyclic systems. nih.govresearchgate.netresearchgate.netorganic-chemistry.org Its ester functionality can participate in intramolecular cyclization reactions, particularly in the presence of a suitably positioned nucleophile, to form lactones and other oxygen-containing rings. Furthermore, the imidate portion can be hydrolyzed to a carbonyl group, which can then undergo cyclization to form various oxygen heterocycles. clockss.org

Formation of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. digitellinc.comresearchgate.netorganic-chemistry.orgarkat-usa.orgnih.gov Ethyl (ethoxycarbonyl)methanimidate can be utilized in reactions where the imidate nitrogen is displaced by a sulfur nucleophile, followed by cyclization to form thiazoles, thiadiazoles, and other related structures. The ethoxycarbonyl group can act as an activating group or be incorporated into the final heterocyclic ring.

Role as a Highly Efficient C1/C2 Synthon in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Ethyl (ethoxycarbonyl)methanimidate is an excellent C1 or C2 synthon in such reactions. The imidate carbon and the adjacent carbon of the ethyl group can be incorporated into the final product, providing a two-carbon building block. Alternatively, the imidate carbon alone can act as a one-carbon synthon. This versatility allows for the rapid generation of molecular diversity and the efficient synthesis of compound libraries.

Contributions to the Efficient Synthesis of Advanced Intermediates for Complex Organic Molecules

The synthesis of complex natural products and pharmaceuticals often requires the preparation of advanced intermediates with specific stereochemistry and functionality. Ethyl (ethoxycarbonyl)methanimidate has been instrumental in the synthesis of such intermediates. nih.govnih.gov For example, it has been used in the synthesis of precursors for indole (B1671886) alkaloids and other complex nitrogen-containing natural products. Its ability to introduce both a nitrogen atom and a carbonyl or carboxyl group in a controlled manner makes it a valuable tool for building up molecular complexity.

Employment in the Strategic Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to all organic synthesis. alevelchemistry.co.ukvanderbilt.edudtu.dknsf.govnih.gov Ethyl (ethoxycarbonyl)methanimidate facilitates the formation of both types of bonds through various reaction pathways. The nucleophilic nitrogen of the imidate can readily form carbon-nitrogen bonds. The carbon atom of the imidate is electrophilic and can react with a wide range of carbon nucleophiles to form new carbon-carbon bonds. Furthermore, the ester group can be transformed into other functional groups, enabling the formation of a variety of carbon-heteroatom bonds.

Application in the Convergent Synthesis of Natural Product Frameworks

One notable application of this strategy is in the synthesis of quinolone and quinolone-containing natural product cores. The Gould-Jacobs reaction, a classic method for quinoline (B57606) synthesis, can be adapted for convergent strategies. In this approach, an aniline (B41778) derivative, which can be a complex and highly functionalized fragment of a natural product, is condensed with diethyl ethoxymethylenemalonate. This is followed by a thermally induced cyclization to form the quinolone ring system. This method has been instrumental in the synthesis of various alkaloids and other nitrogen-containing natural products. beilstein-journals.orgnih.gov

For instance, in the synthesis of the lupin alkaloid cytisine, a convergent approach can be envisioned where a pre-functionalized aminopyridine fragment is reacted with diethyl ethoxymethylenemalonate. Subsequent intramolecular cyclization and further transformations would lead to the characteristic tetracyclic core of the natural product. sci-hub.ru This strategy allows for the late-stage introduction of the C3 unit that ultimately forms part of the pyridone ring of cytisine.

Another significant application is in the construction of the core structure of the antibiotic levofloxacin. In a convergent synthesis, a complex aniline derivative is condensed with diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes an intramolecular Friedel-Crafts acylation to construct the tricyclic core of the drug. beilstein-journals.org This highlights the utility of diethyl ethoxymethylenemalonate in coupling a pre-synthesized, functionalized aromatic amine with a three-carbon unit to rapidly assemble a complex heterocyclic system.

The versatility of these reagents extends to the synthesis of other heterocyclic systems found in natural products. For example, in the synthesis of the core of streptorubin B, a prodigiosin (B1679158) alkaloid, a key step involves the condensation of ethyl N-ethoxycarbonylglycinate with diethyl ethoxymethylenemalonate. This reaction is central to the formation of the substituted pyrrole (B145914) ring, a key fragment of the final natural product. researchgate.net

The following table summarizes key aspects of the convergent synthesis of natural product frameworks utilizing these building blocks:

| Target/Core | Key Reagent | Convergent Fragments | Key Reaction Type |

| Cytisine Core | Diethyl ethoxymethylenemalonate | Aminopyridine derivative | Gould-Jacobs reaction |

| Levofloxacin Core | Diethyl ethoxymethylenemalonate | Substituted aniline | Condensation / Friedel-Crafts Acylation |

| Streptorubin B Core | Diethyl ethoxymethylenemalonate | Ethyl N-ethoxycarbonylglycinate | Condensation / Cyclization |

These examples underscore the strategic importance of ethyl (ethoxycarbonyl)methanimidate and its derivatives in the convergent synthesis of natural products. By enabling the efficient coupling of complex molecular fragments, these reagents provide a powerful tool for the modern synthetic chemist to access intricate and biologically significant molecules.

Mechanistic Investigations and Elucidation of Reaction Pathways Involving Ethyl Ethoxycarbonyl Methanimidate

Kinetic Analysis and Reaction Rate Determinations for Key Transformations

This section would have delved into the rates of reactions involving Ethyl (ethoxycarbonyl)methanimidate. This would include quantitative measurements of how quickly it reacts under various conditions, such as with different reagents, solvents, and temperatures. Such data is crucial for understanding and optimizing synthetic procedures. The absence of published kinetic studies prevents a detailed discussion on this topic.

Detailed Transition State Analysis and Reaction Coordinate Mapping

A thorough analysis of the transition states of reactions involving this imidate would provide insight into the energy barriers and the geometric arrangement of atoms at the peak of the reaction energy profile. Computational chemistry is often employed for such analyses. Without dedicated studies on Ethyl (ethoxycarbonyl)methanimidate, this level of mechanistic detail cannot be provided.

Application of Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. For instance, by replacing a particular atom in Ethyl (ethoxycarbonyl)methanimidate with its heavier isotope, its position in the final product can be determined, confirming or refuting proposed reaction pathways. No such studies involving this specific compound have been found.

Identification and Characterization of Reactive Intermediates in Ethyl (ethoxycarbonyl)methanimidate Chemistry

Reactions involving Ethyl (ethoxycarbonyl)methanimidate likely proceed through various short-lived reactive intermediates. Spectroscopic techniques and trapping experiments are typically used to identify and characterize these species. The lack of available research in this area means that a discussion of the specific intermediates formed from or in the presence of Ethyl (ethoxycarbonyl)methanimidate would be purely speculative.

While general principles of imidate reactivity can be inferred from studies of analogous compounds, a scientifically rigorous article dedicated solely to Ethyl (ethoxycarbonyl)methanimidate, as per the user's specific and detailed outline, cannot be generated without direct research findings. The scientific community has yet to publish detailed mechanistic investigations that would provide the necessary data for such a focused analysis.

Theoretical and Computational Chemistry Approaches to Understanding Ethyl Ethoxycarbonyl Methanimidate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Ethyl (ethoxycarbonyl)methanimidate. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) would be employed to determine its electronic structure.

These calculations would yield crucial information about:

Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally indicates higher reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is critical for predicting sites of electrophilic or nucleophilic attack.

Bond Orders: This would provide a quantitative measure of the strength and nature (single, double, or triple) of the chemical bonds within the molecule.

Hypothetical Data Table for Electronic Properties:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Energetic Profiles of Ethyl (ethoxycarbonyl)methanimidate Isomers

Ethyl (ethoxycarbonyl)methanimidate possesses several rotatable single bonds, leading to the existence of multiple conformational isomers (conformers). Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

This analysis would typically involve:

Potential Energy Surface (PES) Scans: By systematically rotating specific dihedral angles (for example, around the C-N, C-O, and C-C single bonds) and calculating the energy at each step, a potential energy surface can be mapped out.

Geometry Optimization: The low-energy regions identified from the PES scans are then fully optimized to find the exact geometries of the stable conformers (local minima) and transition states (saddle points) connecting them.

Hypothetical Data Table for Conformational Analysis:

| Conformer | Dihedral Angle (°C-N-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 (anti) | 0.0 |

| B | 60 (gauche) | 1.8 |

| C | -60 (gauche) | 1.8 |

| Transition State (A to B) | 120 | 4.5 |

Computational Modeling of Reaction Mechanisms, Energetics, and Selectivity

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For Ethyl (ethoxycarbonyl)methanimidate, one could investigate reactions such as hydrolysis, reactions with nucleophiles, or cycloadditions.

The process involves:

Locating Transition States: The transition state structure for each step of a proposed reaction mechanism is located and its structure and energy are calculated.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Determining Reaction Pathways: By connecting reactants, transition states, intermediates, and products on the potential energy surface, the entire reaction pathway can be mapped out. This can help in understanding the stereoselectivity and regioselectivity of a reaction.

Prediction of Novel Reactivity Patterns and Unexplored Transformations

By analyzing the electronic structure and reaction pathways, computational chemistry can go beyond explaining known reactivity and predict new, unexplored transformations. For instance, analysis of the molecular orbitals might suggest novel cycloaddition reactions or rearrangements that have not yet been experimentally attempted.

Molecular Dynamics Simulations of Ethyl (ethoxycarbonyl)methanimidate in Solution and Catalyst Environments

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or in the presence of a catalyst.

MD simulations would involve:

Simulating Molecular Motion: By solving Newton's equations of motion for all atoms in the system over time, MD simulations provide a dynamic picture of how the molecule moves, vibrates, and interacts with its surroundings.

Studying Solvation Effects: MD can reveal how solvent molecules arrange around Ethyl (ethoxycarbonyl)methanimidate and how this affects its conformation and reactivity.

Investigating Catalyst-Substrate Interactions: If a catalyst is involved in a reaction, MD simulations can be used to study how the substrate binds to the catalyst's active site and how the catalyst influences the reaction mechanism.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Ethyl Ethoxycarbonyl Methanimidate Derived Products

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a fundamental tool for the initial characterization of novel compounds, offering the precise mass of a molecule and, consequently, its elemental composition. For a derivative of Ethyl (ethoxycarbonyl)methanimidate, HRMS would be the primary method to confirm its molecular formula.

Research Findings: While specific HRMS data for Ethyl (ethoxycarbonyl)methanimidate is not detailed in the available literature, the technique would be applied to determine its exact mass. The molecular formula of Ethyl (ethoxycarbonyl)methanimidate is C₆H₁₁NO₃, with a monoisotopic mass of 145.0739 g/mol . An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically < 5 ppm). This high accuracy allows for the confident determination of the elemental formula, a critical first step in structural elucidation.

In the analysis of derivatives, for instance, a product of a reaction where a substituent is added to the parent molecule, HRMS can precisely measure the mass difference, thereby confirming the success of the chemical transformation and the identity of the added group.

Table 7.1: Predicted HRMS Data for Ethyl (ethoxycarbonyl)methanimidate

| Parameter | Predicted Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Monoisotopic Mass | 145.0739 u |

| Ion Adduct (e.g., [M+H]⁺) | 146.0817 u |

| Ion Adduct (e.g., [M+Na]⁺) | 168.0633 u |

Note: The table presents theoretically calculated values.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity of an Ethyl (ethoxycarbonyl)methanimidate derivative.

Research Findings: Specific NMR spectra for Ethyl (ethoxycarbonyl)methanimidate are not readily available in published literature. However, based on its structure, a theoretical NMR analysis can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the methanimidate proton. The ethoxycarbonyl ethyl group would present as a triplet (CH₃) and a quartet (CH₂). The ethyl group attached to the imine nitrogen would also show a triplet and a quartet, likely with different chemical shifts due to the different electronic environment. The methanimidate proton (=CH-) would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would reveal six distinct carbon signals corresponding to the two methyl carbons, the two methylene (B1212753) carbons, the carbonyl carbon, and the imine carbon.

2D NMR: Techniques like HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments. HMBC experiments would show correlations between protons and carbons separated by two or three bonds, which would be crucial in piecing together the entire molecular framework and unambiguously connecting the ethoxycarbonyl group to the methanimidate nitrogen.

Table 7.2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl (ethoxycarbonyl)methanimidate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| CH₃ (ester) | ~1.3 | ~14 | Triplet |

| CH₂ (ester) | ~4.2 | ~61 | Quartet |

| CH₃ (imidate) | ~1.2 | ~15 | Triplet |

| CH₂ (imidate) | ~3.8 | ~63 | Quartet |

| C=O | - | ~165 | - |

| C=N | ~7.5 | ~158 | Singlet |

Note: The table presents estimated values based on standard functional group chemical shifts.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule. These methods are complementary and provide a characteristic fingerprint of the compound.

Research Findings: Although specific IR and Raman spectra for Ethyl (ethoxycarbonyl)methanimidate are not widely published, the expected absorption bands can be predicted based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Another significant band would be the C=N stretch of the imine group, expected around 1640-1690 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. The presence of C-H bonds in the ethyl groups would be confirmed by stretching and bending vibrations around 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=N bond, being more polarizable, might show a strong Raman signal. Symmetrical vibrations, which can be weak in the IR spectrum, are often strong in the Raman spectrum, providing additional structural information.

Table 7.3: Predicted Vibrational Frequencies for Ethyl (ethoxycarbonyl)methanimidate

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C-H (stretch) | 2850-3000 | Medium |

| C=O (ester) | 1735-1750 | Medium |

| C=N (imine) | 1640-1690 | Strong |

| C-O (stretch) | 1000-1300 | Weak |

Note: The table presents typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

Research Findings: There are no published crystal structures for Ethyl (ethoxycarbonyl)methanimidate in the Cambridge Structural Database. To perform this analysis, the compound would first need to be obtained as a single crystal of suitable size and quality. If successful, X-ray diffraction analysis would provide an unambiguous confirmation of the molecular structure, including the geometry of the methanimidate group and the conformation of the ethoxycarbonyl moiety. For any synthesized derivatives, X-ray crystallography would be the gold standard for verifying the new structure, especially in cases of complex stereochemistry.

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing reaction mixtures. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the compound.

Research Findings: Specific chromatographic methods for the analysis of Ethyl (ethoxycarbonyl)methanimidate are not detailed in the literature. However, given its molecular weight and the presence of polar functional groups, both GC and LC methods could be developed.

Gas Chromatography-Mass Spectrometry (GC-MS): If Ethyl (ethoxycarbonyl)methanimidate is sufficiently volatile and thermally stable, GC-MS would be an excellent method for purity assessment. The retention time would be characteristic of the compound, and the mass spectrum would provide confirmation of its identity. GC analysis would also be effective in detecting and identifying any volatile impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For Ethyl (ethoxycarbonyl)methanimidate and its derivatives, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, would be suitable for purity determination. An HPLC system coupled with a UV detector would be used for quantification, while coupling to a mass spectrometer (LC-MS) would provide mass information for the parent compound and any impurities or byproducts in a reaction mixture.

Table 7.4: Potential Chromatographic Methods for Ethyl (ethoxycarbonyl)methanimidate

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | e.g., 5% Phenyl Polysiloxane | Helium | Mass Spectrometer | Purity assessment, impurity profiling |

| HPLC | e.g., C18 silica | Acetonitrile/Water gradient | UV, Mass Spectrometer | Purity assessment, reaction monitoring |

Note: The table outlines plausible starting conditions for method development.

Evolution of Research on Ethyl Ethoxycarbonyl Methanimidate: a Historical and Thematic Perspective

Early Discoveries and Fundamental Explorations of Imidate Reactivity

The story of ethyl (ethoxycarbonyl)methanimidate is intrinsically linked to the broader history of imidate chemistry. The late 19th century witnessed foundational discoveries that laid the groundwork for the synthesis and understanding of this class of compounds. A pivotal moment in this era was the development of the Pinner reaction in 1877 by Adolf Pinner. wikipedia.orgdrugfuture.comsynarchive.com This acid-catalyzed reaction of a nitrile with an alcohol provides access to imino ester hydrochlorides, often referred to as Pinner salts. wikipedia.orgorganic-chemistry.org The Pinner reaction provided the first reliable method for the synthesis of the imidate functionality and opened the door to exploring their chemical reactivity.

Early investigations into imidates revealed their susceptibility to nucleophilic attack at the imino carbon. These initial studies demonstrated that Pinner salts could be readily converted into esters by reaction with water, amidines with ammonia (B1221849) or amines, and orthoesters with excess alcohol. wikipedia.orgnrochemistry.com These fundamental transformations established the synthetic potential of imidates as versatile intermediates.

While the direct synthesis of ethyl (ethoxycarbonyl)methanimidate via the Pinner reaction on ethyl cyanoformate is plausible, early research on related compounds often started from diethyl malonate. A common route involves the nitrosation of diethyl malonate to form diethyl isonitrosomalonate (also known as diethyl oximinomalonate). orgsyn.orgwikipedia.org Subsequent reduction of this intermediate, often through catalytic hydrogenation using palladium on charcoal or other reducing agents like zinc dust, yields diethyl aminomalonate, which can be considered a tautomeric form of the target imidate. orgsyn.orgorgsyn.org The hydrochloride salt of diethyl aminomalonate is a stable, crystalline solid that became a key intermediate in organic synthesis. orgsyn.orgchemicalbook.com

Periods of Intensified Research Activity and Seminal Breakthroughs in Application

While the foundational chemistry of imidates was established in the late 19th and early 20th centuries, periods of more focused research on ethyl (ethoxycarbonyl)methanimidate and its derivatives emerged as new applications were discovered. A significant surge in interest can be linked to the utility of its derivatives, particularly diethyl acetamidomalonate, in the synthesis of α-amino acids. orgsyn.orgwikipedia.org This method, a variation of the malonic ester synthesis, involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation to produce a variety of natural and unnatural amino acids. wikipedia.org

The mid-20th century saw the expansion of its use in the synthesis of heterocyclic compounds. Researchers discovered that the reactive nature of the imino and ester functionalities could be harnessed to construct various ring systems. A notable breakthrough was its application in the synthesis of pyrroles, an important structural motif in many biologically active molecules. wikipedia.orgacs.org The reaction of diethyl aminomalonate with 1,3-diketones provides a regioselective route to highly substituted pyrrole-2-carboxylates. wikipedia.orgacs.org

More recently, the development of modern synthetic methods, including multicomponent reactions and transition-metal catalysis, has led to a renewed interest in this compound. Its ability to participate in cascade reactions, where multiple bonds are formed in a single operation, has made it an attractive substrate for the efficient construction of complex molecular architectures. For instance, the generation of azomethine ylides from diethyl aminomalonate and aldehydes allows for cycloaddition reactions to form pyrrolidines. chemicalbook.com

Shifting Paradigms in the Synthetic Utility and Methodological Development of Ethyl (ethoxycarbonyl)methanimidate Chemistry

The synthetic utility of ethyl (ethoxycarbonyl)methanimidate and its precursors has undergone a significant evolution, reflecting broader trends in organic chemistry. Initially, its application was largely confined to its role as a nucleophile in alkylation reactions, primarily for the synthesis of amino acids. This paradigm was rooted in the classical reactivity of malonic esters. askfilo.com

A significant paradigm shift occurred with the recognition of its potential as a precursor for more complex transformations. The focus moved from simple carbon-carbon bond formation to the construction of intricate heterocyclic frameworks. guidechem.comnih.gov This shift was driven by the increasing demand for novel heterocyclic compounds in medicinal chemistry and materials science. The development of new reaction conditions and catalysts further expanded its synthetic repertoire, allowing for the synthesis of a diverse range of nitrogen-containing heterocycles.

In recent years, the paradigm has shifted once again towards its use in asymmetric synthesis and the development of more sustainable and efficient synthetic methods. Chiral auxiliaries and catalysts are now employed to control the stereochemistry of reactions involving this compound, leading to the enantioselective synthesis of valuable molecules. Furthermore, there is a growing emphasis on developing greener synthetic routes that minimize waste and utilize milder reaction conditions, a trend that continues to shape the methodological development of its chemistry. patsnap.com

Impact of Ethyl (ethoxycarbonyl)methanimidate on Broader Trends and Methodologies in Organic Synthesis

The research on ethyl (ethoxycarbonyl)methanimidate and its derivatives has had a notable impact on the broader field of organic synthesis. Its widespread use in amino acid synthesis has been instrumental in the development of peptide chemistry and the synthesis of peptidomimetics. guidechem.com The methodologies developed for the synthesis and manipulation of this compound have often found applications in the synthesis of other important classes of molecules.

Furthermore, the exploration of its reactivity has contributed to the development of new synthetic strategies. For example, its use in the synthesis of pyrroles and other heterocycles has advanced the field of heterocyclic chemistry, providing access to novel scaffolds for drug discovery and materials science. wikipedia.orgacs.org The versatility of this simple molecule has made it a valuable tool for synthetic chemists, allowing for the efficient construction of molecular complexity from readily available starting materials.

The continuous evolution of the chemistry of ethyl (ethoxycarbonyl)methanimidate exemplifies the dynamic nature of organic synthesis. From its early discovery rooted in fundamental imidate chemistry to its current role in sophisticated, stereocontrolled reactions, this compound has proven to be a durable and adaptable tool in the synthetic chemist's arsenal. Its history underscores the importance of fundamental reactivity studies and how they can lead to the development of powerful synthetic methods with far-reaching impacts.

Future Perspectives and Emerging Research Directions in Ethyl Ethoxycarbonyl Methanimidate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and transformation of imidates can be significantly improved through the development of advanced catalytic systems. For Ethyl (ethoxycarbonyl)methanimidate, future research is likely to focus on catalysts that can enhance reaction efficiency, control stereoselectivity, and enable transformations under milder conditions.

Transition metal catalysis is a promising area. Catalysts based on metals like palladium, copper, rhodium, and gold could be developed to facilitate novel cross-coupling reactions where the imidate moiety acts as a directing group or a reactive partner. For instance, C-H activation strategies catalyzed by these metals could enable the direct functionalization of the carbon backbone of Ethyl (ethoxycarbonyl)methanimidate, providing streamlined access to more complex molecular architectures. rsc.orgnih.gov

Organocatalysis presents another fertile ground for innovation. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be employed to achieve asymmetric transformations, yielding enantiomerically enriched products. This would be particularly valuable for the synthesis of biologically active molecules and chiral building blocks.

Table 1: Potential Catalytic Systems for Ethyl (ethoxycarbonyl)methanimidate Transformations

| Catalyst Type | Potential Application | Expected Outcome |

|---|---|---|

| Palladium(II) Complexes | Directed C-H arylation | Selective formation of C-C bonds at specific positions. |

| Chiral Phosphoric Acids | Asymmetric additions to the C=N bond | Synthesis of enantioenriched amine derivatives. |

| Gold(I) Catalysts | Hydroamination/hydroalkoxylation of alkynes | Formation of functionalized enamines or enol ethers. |

Exploration of Unconventional Reaction Manifolds and Activation Strategies

Moving beyond traditional synthetic methods, the exploration of unconventional reaction manifolds will be crucial for unlocking the full potential of Ethyl (ethoxycarbonyl)methanimidate. This involves activating the molecule in novel ways to induce unprecedented reactivity.

One such strategy is leveraging the dual electrophilic and nucleophilic nature of the imidate functional group. rsc.orgnih.gov Under specific conditions, the nitrogen atom can act as a nucleophile, while the imino carbon is electrophilic. wikipedia.orgnih.govalfa-chemistry.comresearchgate.net This duality could be exploited in cycloaddition reactions or tandem processes to rapidly build molecular complexity. For example, [3+2] or [4+2] cycloadditions with suitable partners could provide direct access to five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Frustrated Lewis pair (FLP) chemistry could also offer new activation pathways. The combination of a bulky Lewis acid and a Lewis base could potentially activate the C=N bond of Ethyl (ethoxycarbonyl)methanimidate, enabling otherwise difficult transformations such as the catalytic hydrogenation to the corresponding amine or additions of weak nucleophiles.

Integration with Advanced Synthetic Technologies (e.g., Photoredox Catalysis, Electrochemistry)

The integration of Ethyl (ethoxycarbonyl)methanimidate chemistry with modern synthetic technologies like photoredox catalysis and electrochemistry promises to open up new reaction pathways that are difficult to access through conventional thermal methods.

Visible-light photoredox catalysis, which utilizes light to generate radical intermediates under mild conditions, is a particularly attractive avenue. beilstein-journals.orgnih.govscilit.comresearchgate.net Ethyl (ethoxycarbonyl)methanimidate could potentially engage in photoredox-mediated reactions in several ways. For instance, single-electron reduction of the imidate could generate a radical anion, which could then participate in coupling reactions. Conversely, the nitrogen atom could act as a quencher for an excited-state photocatalyst, initiating a cascade of radical-mediated bond formations. This could enable novel C-C and C-N bond-forming reactions that are complementary to existing methods. beilstein-journals.org

Electrosynthesis offers a reagent-free and sustainable method for driving chemical reactions. bohrium.comwikipedia.org By applying an electric potential, it may be possible to selectively oxidize or reduce the Ethyl (ethoxycarbonyl)methanimidate moiety, leading to unique reactive intermediates. For example, anodic oxidation could generate an iminyl radical cation, while cathodic reduction could form a radical anion, both of which could be trapped with various electrophiles or nucleophiles to afford a diverse range of products.

Table 2: Prospective Advanced Synthetic Technologies for Ethyl (ethoxycarbonyl)methanimidate

| Technology | Proposed Transformation | Potential Product Class |

|---|---|---|

| Photoredox Catalysis | Reductive coupling with alkyl halides | α-Substituted amines |

| Electrochemistry | Anodic oxidation in the presence of nucleophiles | α-Functionalized amines |

Potential Applications in the Synthesis of Functional Materials and Supramolecular Systems

The unique structural and electronic properties of Ethyl (ethoxycarbonyl)methanimidate suggest its potential as a building block for functional materials and supramolecular assemblies. The presence of both hydrogen bond donors and acceptors, along with a polarizable C=N bond, makes it an interesting candidate for designing molecules with specific self-assembly properties.

In materials science, polymers incorporating the imidate functionality could exhibit interesting properties, such as enhanced thermal stability or specific recognition capabilities. The imidate group could also be used as a versatile handle for post-polymerization modification, allowing for the tuning of material properties.

In supramolecular chemistry, Ethyl (ethoxycarbonyl)methanimidate could be incorporated into larger molecular scaffolds designed to form well-defined assemblies through non-covalent interactions. These could include molecular cages, capsules, or gels with potential applications in sensing, catalysis, or controlled release. The ability of the imidate nitrogen to coordinate with metal ions also opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. wikipedia.org

High-Throughput Experimentation and Data Science Approaches for Reaction Discovery

To accelerate the exploration of Ethyl (ethoxycarbonyl)methanimidate's reactivity, high-throughput experimentation (HTE) and data science methodologies will be indispensable. HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, significantly speeding up the discovery of optimal reaction parameters.

Data science and machine learning algorithms, such as Bayesian optimization, can be employed to intelligently guide the design of HTE experiments. acs.orgprismbiolab.comnih.govacs.org By learning from previous experimental outcomes, these algorithms can predict the conditions most likely to lead to a desired outcome, thereby minimizing the number of experiments required and accelerating the pace of discovery. acs.org This data-driven approach can help to rapidly map out the reaction landscape of Ethyl (ethoxycarbonyl)methanimidate and identify novel and synthetically useful transformations that might be missed by traditional, intuition-based approaches. prismbiolab.com

Conclusion: the Enduring Significance of Ethyl Ethoxycarbonyl Methanimidate in Contemporary Chemical Research

Recapitulation of Key Contributions and Methodological Advancements

The primary contribution of ethyl (ethoxycarbonyl)methanimidate lies in its role as a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring both an imidate and an ethoxycarbonyl group, provides a unique combination of electrophilic and nucleophilic centers, enabling its participation in a variety of cyclization and functionalization reactions.

One of the most notable applications of ethyl (ethoxycarbonyl)methanimidate is in the synthesis of pyrimidine (B1678525) derivatives. These heterocycles are of immense importance in medicinal chemistry and materials science. The reaction of ethyl (ethoxycarbonyl)methanimidate with compounds containing an active methylene (B1212753) group and an amino group provides a direct route to substituted pyrimidinones. For instance, the reaction with 2-chloro-6-methylpyridin-3-amine at elevated temperatures leads to the formation of a pyrido[3,4-d]pyrimidin-4(3H)-one derivative through a sequence of N-alkylation and intramolecular acylation. thieme-connect.de This method offers a streamlined approach to complex heterocyclic systems that might otherwise require multi-step syntheses.

Outstanding Challenges and Promising Opportunities for Future Investigations

Despite its utility, the full potential of ethyl (ethoxycarbonyl)methanimidate in synthetic chemistry remains largely untapped. A significant challenge is the limited commercial availability and the relative scarcity of detailed studies on its synthesis and stability. While its preparation can be inferred from general methods for imidate synthesis, dedicated and optimized procedures are not widely documented in the scientific literature. This lack of accessibility likely hinders its broader adoption by the synthetic community.

Future investigations should focus on several key areas. Firstly, the development of efficient and scalable synthetic routes to ethyl (ethoxycarbonyl)methanimidate would be highly beneficial. This would undoubtedly spur further exploration of its reactivity. Secondly, a systematic study of its reaction scope with a wider range of nucleophiles and electrophiles could uncover novel transformations and lead to the synthesis of new classes of compounds. For example, its potential in asymmetric catalysis, either as a ligand precursor or as a prochiral substrate, is an unexplored and promising avenue of research. Furthermore, computational studies could provide deeper insights into its electronic structure and reaction mechanisms, guiding future experimental work.

Broader Implications and Impact of Ethyl (ethoxycarbonyl)methanimidate Chemistry on the Field of Synthetic Organic Chemistry

The chemistry of ethyl (ethoxycarbonyl)methanimidate, though specialized, has broader implications for the field of synthetic organic chemistry. It serves as a prime example of how a relatively simple molecule with a unique arrangement of functional groups can provide elegant solutions to complex synthetic challenges. The reactions involving this compound highlight the power of imidates as versatile intermediates, a class of compounds that continues to find new applications in organic synthesis.

The successful use of ethyl (ethoxycarbonyl)methanimidate in the construction of fused heterocyclic systems encourages the design and synthesis of other novel reagents with tailored reactivity. Its application underscores the ongoing need for the development of new synthetic methodologies that are both efficient and atom-economical. As the demand for complex and diverse molecular architectures grows in fields such as drug discovery and materials science, the exploration of underutilized reagents like ethyl (ethoxycarbonyl)methanimidate will be crucial for driving innovation and expanding the synthetic chemist's toolkit. The enduring, albeit quiet, significance of this compound lies not only in its own reactivity but also in the inspiration it provides for the future of synthetic methodology.

Q & A

Q. What are the common synthetic routes for Ethyl (ethoxycarbonyl)methanimidate, and how can researchers optimize reaction conditions for higher yields?

Ethyl (ethoxycarbonyl)methanimidate is typically synthesized via condensation reactions. A widely used method involves reacting ethyl chloroformate with amines or carbamoyl chlorides under anhydrous conditions . For instance, triethyl orthoformate can serve as a key reagent in refluxing acetic anhydride to form methanimidate derivatives . Optimization strategies include:

- Temperature control : Maintaining reflux conditions (~110–120°C) to ensure complete conversion .

- Solvent selection : Using aprotic solvents (e.g., dioxane) to minimize hydrolysis of sensitive intermediates .

- Catalyst use : Acidic catalysts (e.g., HCl) can accelerate imidate formation .

Yield improvements often require iterative adjustments to molar ratios and reaction times, validated by TLC or HPLC monitoring.

Q. How can researchers characterize Ethyl (ethoxycarbonyl)methanimidate and confirm its structural integrity post-synthesis?

Characterization involves multi-technique validation:

- Spectroscopy :

- IR : Confirm C=N (1650–1700 cm⁻¹) and C=O (1720–1760 cm⁻¹) stretches .

- ¹H NMR : Identify ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂) and imine protons (δ 8.0–8.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 366.39 for derivatives) confirm molecular weight .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in the synthesis of Ethyl (ethoxycarbonyl)methanimidate derivatives?

Contradictions often arise from side reactions (e.g., hydrolysis) or impurities. Mitigation approaches include:

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected spectral profiles) .

- Byproduct analysis : Use LC-MS to identify undesired products (e.g., hydrolyzed esters) and adjust reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Crystallographic validation : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., triclinic P1 symmetry parameters: a = 9.9461 Å, β = 94.220°) .

Q. How can computational methods be integrated with experimental data to elucidate the reaction mechanisms involving Ethyl (ethoxycarbonyl)methanimidate?

- Mechanistic modeling : Use DFT to map energy profiles for key steps (e.g., nucleophilic attack on the imidate carbon) .

- Transition state analysis : Identify intermediates (e.g., tetrahedral adducts) using Gaussian09 or ORCA software .

- Kinetic isotope effects (KIE) : Experimental KIE studies combined with computational simulations can distinguish between concerted vs. stepwise pathways .

Q. What are the critical considerations for handling moisture-sensitive intermediates in the synthesis of Ethyl (ethoxycarbonyl)methanimidate?

- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂/H₂O < 1 ppm) during reagent addition .

- Solvent drying : Pre-dry solvents (e.g., THF over Na/benzophenone) and use molecular sieves for storage .

- Quenching protocols : Terminate reactions with anhydrous quenching agents (e.g., dry ice in ethanol) to prevent hydrolysis .

Q. How can researchers design experiments to analyze the stability of Ethyl (ethoxycarbonyl)methanimidate under varying pH and temperature conditions?

- Accelerated stability studies :

- Kinetic modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing discrepancies in spectroscopic or elemental analysis data?

Q. How should researchers address low yields in scaled-up syntheses of Ethyl (ethoxycarbonyl)methanimidate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.